Epicatechin-(4beta->8

Beschreibung

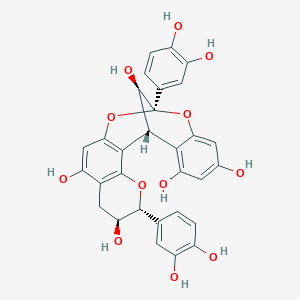

Structure

3D Structure

Eigenschaften

CAS-Nummer |

103883-03-0 |

|---|---|

Molekularformel |

C30H24O12 |

Molekulargewicht |

576.5 g/mol |

IUPAC-Name |

(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27+,29?,30-/m0/s1 |

InChI-Schlüssel |

NSEWTSAADLNHNH-NINJZYSQSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Kanonische SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Aussehen |

Brown powder |

melting_point |

300 °C |

Physikalische Beschreibung |

Solid |

Synonyme |

proanthocyanidin A-1 proanthocyanidin A1 |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Proanthocyanidin A1 in Plants

Mechanisms of Oligomerization and Polymerization to A-type Proanthocyanidins (B150500)

Formation of Interflavanoid Linkages: C4→C8/C6 and Ether Linkages (C2→O→C7 or C2→O→C5)

Proanthocyanidins are classified based on the nature of the interflavanoid linkages (IFLs) connecting their monomeric units.

B-type linkages: These are the most common linkages, involving a single carbon-carbon bond between the C4 position of one flavan-3-ol (B1228485) unit (the "extension unit") and either the C8 or C6 position of another unit (the "starter unit"). mdpi.commdpi.comnih.govresearchgate.netcabidigitallibrary.orgresearchgate.netoup.comencyclopedia.pubmdpi.comresearchgate.netplos.orgnih.govwikipedia.org Generally, C4→C8 linkages are more prevalent than C4→C6 linkages in procyanidins and prodelphinidins, often observed in a ratio of approximately 3:1. researchgate.net

A-type linkages: Proanthocyanidins of the A-type, such as Proanthocyanidin (B93508) A1, are distinguished by possessing an additional ether bond. This linkage connects the C2 position of one flavan-3-ol unit to the oxygen atom at the C7 or C5 position of the adjacent unit, forming a characteristic C2→O→C7 or C2→O→C5 bond. mdpi.commdpi.comnih.govresearchgate.netcabidigitallibrary.orgresearchgate.netoup.comencyclopedia.pubmdpi.comnih.govnih.gov This results in a double linkage, creating a more rigid, bicyclic structure. encyclopedia.pubarabidopsis.orgacs.org

The precise biosynthetic mechanism for the formation of these A-type linkages within plants remains an area of active research. Several hypotheses suggest that A-type proanthocyanidins may arise from the oxidation of pre-existing B-type proanthocyanidins. arabidopsis.orgacs.org This conversion is thought to involve intermediates such as quinone methides, which can be generated through radical oxidation processes or potentially enzyme-catalyzed reactions. acs.orgmdpi.comresearchgate.netsci-hub.se Plant enzymes like polyphenol oxidases (e.g., TT10) and peroxidases are implicated in catalyzing PA polymerization and oxidation reactions. mdpi.com

Stereoselective Aspects of A-type Linkage Formation

The stereochemistry of the flavan-3-ol monomers plays a critical role in the formation of specific PA structures, including A-type linkages. Flavan-3-ol units possess chiral centers at the C2 and C3 positions, leading to various stereoisomers (e.g., catechin (B1668976) and epicatechin). nih.govgoogle.com The specific stereochemistry of the starter and extension units influences the resulting PA's three-dimensional structure and properties. nih.govgoogle.com

The synthesis of Proanthocyanidin A1 and its stereoisomers has been achieved in laboratory settings, providing insights into the stereoselective formation of the A-type linkage. researchgate.netoup.comnih.govacs.orgresearchgate.netfigshare.com Proposed mechanisms for A-type linkage formation often involve the generation of carbocations or oxonium ions from flavan-3-ol derivatives, which then undergo cyclization. researchgate.netoup.comfigshare.commdpi.com The predominant stereochemical configuration at the C2 and C3 positions of the upper monomer, often a 3,4-trans configuration, appears to favor the formation of A-type linkages. acs.org The presence of A-type linkages also contributes to greater structural rigidity compared to B-type linkages. nih.gov

Investigation of Non-Enzymatic Polymerization Hypotheses

While enzymatic catalysis is fundamental to many plant metabolic processes, the polymerization of proanthocyanidins, particularly the formation of A-type linkages, is also hypothesized to occur through non-enzymatic mechanisms. google.com The acidic environment within plant vacuoles is proposed to facilitate the non-enzymatic condensation of PA precursors. mdpi.comnih.gov This process may involve acid catalysis, leading to the formation of carbocations that can then react with other flavan-3-ol units. mdpi.commdpi.comoeno-one.eu The identification of a plasma membrane H⁺-ATPase (AHA10) in Arabidopsis thaliana, which contributes to vacuolar acidification, supports the notion that acidic conditions are crucial for promoting such non-enzymatic polymerization. mdpi.comencyclopedia.pubresearchgate.net Chemical synthesis methods often employ Lewis acids or oxidizing agents to mimic these processes and achieve A-type linkage formation. acs.orgmdpi.com

In Planta Transport and Storage Mechanisms of Proanthocyanidin A1

Proanthocyanidins, including potentially A1, are primarily stored in the central vacuole of plant cells. mdpi.comresearchgate.netencyclopedia.pubresearchgate.netnih.gov The transport of PA precursors, such as flavan-3-ols and flavan-3,4-diols, from their sites of synthesis (often associated with the endoplasmic reticulum) to the vacuole is a critical step. mdpi.comresearchgate.net

Several transport proteins and mechanisms are implicated in this process:

MATE Transporters: Proteins belonging to the Multidrug and Toxic Compound Extrusion (MATE) family, such as TT12 in Arabidopsis and VvMATE1/2 in grapevine, are localized to the tonoplast (vacuolar membrane) and are involved in transporting flavonoid conjugates, including PA precursors, into the vacuole. mdpi.comresearchgate.netencyclopedia.pubnih.govarabidopsis.orgresearchgate.net TT12 has been shown to transport cyanidin-3-O-glucoside and potentially glycosylated epicatechin. mdpi.comnih.govarabidopsis.orgresearchgate.net

Glutathione S-transferases (GSTs): Proteins like TT19 in Arabidopsis and VvGSTU60 in grapevine, which belong to the GST family, are believed to bind to flavonoids and facilitate their transport into various cellular compartments, including the vacuole. mdpi.comresearchgate.netencyclopedia.pubnih.govoup.comresearchgate.net

Proton Pumps: ATPases, such as AHA10, function as proton pumps that acidify the vacuolar lumen, creating the necessary electrochemical gradient to drive the transport of PA precursors via antiporter mechanisms (e.g., TT12). mdpi.comencyclopedia.pubresearchgate.net

Vesicle Trafficking: Membrane-bound vesicles derived from the ER or Golgi apparatus are also proposed to mediate the transport of PA precursors and potentially early oligomers to the vacuole. researchgate.netnih.govoup.comfrontiersin.org

Polymerization of PA units may also occur within the vacuole, or in vesicles that subsequently fuse with the vacuole. researchgate.net

Research on Proanthocyanidin A1 Degradation Pathways In Vitro and In Planta

Information specifically detailing the degradation pathways of Proanthocyanidin A1 in planta is limited. However, general mechanisms for proanthocyanidin degradation have been investigated. The degradation rate of PAs can increase under acidic conditions, which also promote acetaldehyde (B116499) condensation. mdpi.com Mild acidic hydrolysis can lead to the cleavage of interflavanic bonds, a process observed in wine aging and analytical procedures like phloroglucinolysis. oeno-one.eusci-hub.se Elevated temperatures and acidic pH can also promote procyanidin (B600670) sulfonation via nucleophilic attack on C4 carbocations. oeno-one.eu

The presence of (+)-catechin has been shown to enhance the stability of proanthocyanidins. mdpi.com While specific plant enzymes responsible for the degradation of A1 are not well-defined, enzymes involved in PA polymerization and oxidation, such as polyphenol oxidases (e.g., TT10), might also play a role in modifying or degrading PA structures. mdpi.com In vitro studies have explored the conversion of B-type PAs to A-type PAs through oxidative processes, which could be considered a form of transformation rather than degradation. acs.orgsci-hub.senih.gov

Compound List

Proanthocyanidin A1

Catechin

Epicatechin

Proanthocyanidins (PAs)

Procyanidins

Flavan-3-ols

Flavan-3,4-diols

Leucoanthocyanidins

Anthocyanidins

Cyanidin

Cinnamtannin B-1

Procyanidin C-1 (PC-1)

Epicatechin gallate (ECG)

Epigallocatechin gallate (EGCG)

Epigallocatechin (EGC)

Gallocatechin

Afzelechin

Epiafzelechin

Procyanidin B1

Procyanidin B2

Procyanidin B3

Procyanidin B4

Procyanidin B5

Procyanidin B6

Procyanidin B7

Procyanidin B8

Prodelphinidins

Propelargonidins

Natural Occurrence and Chemodiversity Research of Proanthocyanidin A1

Identification and Distribution of Proanthocyanidin (B93508) A1 in Specific Plant Species

Proanthocyanidin A1 has been identified in various parts of numerous plants, including commercially important fruits, seeds, and other tissues like bark and leaves. Its distribution is not uniform, with concentrations varying significantly between species and even between different tissues of the same plant.

A-type proanthocyanidins (B150500), including Proanthocyanidin A1, are notably present in several fruits and berries, contributing to their sensory properties and potential bioactivities.

Cranberry (Vaccinium macrocarpon): Cranberries are one of the most well-known sources of A-type proanthocyanidins. mdpi.comwikipedia.org Proanthocyanidin A1, along with Procyanidin (B600670) A2, is a significant component of the proanthocyanidin profile of cranberries. wikipedia.org These compounds are found in the fruit and are believed to contribute to some of its characteristic properties. The presence of A-type dimers and trimers has been confirmed in European cranberries (Vaccinium microcarpon) as well. nih.gov

Grape (Vitis vinifera): While grape seeds are a rich source of B-type proanthocyanidins, A-type proanthocyanidins have also been identified. nih.govresearchgate.net Grape seeds, in particular, provide a diverse source of proanthocyanidins, including A-type linked species. nih.gov

Lingonberry (Vaccinium vitis-idaea): Similar to cranberries, lingonberries contain a significant amount of proanthocyanidins, which constitute a major portion of their total phenolic content. nih.gov Research has identified the presence of A-type dimers and trimers as terminal units in the proanthocyanidin fractions of lingonberries. nih.gov

Litchi (Litchi chinensis): The pulp of litchi fruit has been found to contain a variety of procyanidins, including Procyanidin A1 and Procyanidin A2. plos.org Detailed analysis has identified numerous procyanidins in litchi pulp, highlighting its role as a dietary source of these compounds. plos.org

Table 1: Occurrence of Proanthocyanidin A1 and other A-type Proanthocyanidins in Selected Fruits and Berries

| Fruit/Berry | Scientific Name | Identified A-type Proanthocyanidins | Reference(s) |

| Cranberry | Vaccinium macrocarpon | Proanthocyanidin A1, Procyanidin A2, A-type dimers and trimers | mdpi.comwikipedia.orgnih.gov |

| Grape | Vitis vinifera | A-type linked species | nih.govresearchgate.net |

| Lingonberry | Vaccinium vitis-idaea | A-type dimers and trimers | nih.gov |

| Litchi | Litchi chinensis | Procyanidin A1, Procyanidin A2 | plos.org |

Seeds and the skins of nuts are often concentrated sources of proanthocyanidins, including the A-type variety.

Peanut Skin (Arachis hypogaea): Peanut skins are a particularly rich source of A-type proanthocyanidins, with Proanthocyanidin A1 being a prominent compound. researchgate.netmdpi.comnih.gov In fact, the procyanidins from peanut skins are predominantly A-type dimers, which distinguishes them from sources like grape seeds that are rich in B-type dimers. researchgate.net

Grape Seed (Vitis vinifera): Grape seeds are well-documented for their high concentration of proanthocyanidins. nih.govresearchgate.net While B-type procyanidins are the major components, A-type linked species are also present, contributing to the chemical complexity of grape seed extracts. nih.gov

Table 2: Identification of Proanthocyanidin A1 and Related Compounds in Seeds and Nuts

| Source | Scientific Name | Key A-type Proanthocyanidins Identified | Reference(s) |

| Peanut Skin | Arachis hypogaea | Proanthocyanidin A1, A-type dimers | researchgate.netmdpi.comnih.gov |

| Grape Seed | Vitis vinifera | A-type linked species | nih.gov |

Proanthocyanidin A1 and its isomers are not limited to fruits and seeds but are also found in various other plant tissues.

Cinnamon (Cinnamomum species): Cinnamon is another notable source of A-type proanthocyanidins. mdpi.comwikipedia.org

Other Plant Tissues: Research has identified A-type proanthocyanidins in a range of other plant materials. While the prompt specifically mentions Empetrum nigrum L., Machilus japonica, and Rhododendron formosanum, detailed findings on Proanthocyanidin A1 in these specific species were not prevalent in the provided search context. However, the general distribution of proanthocyanidins in leaves, bark, and roots of various plants is well-established. mdpi.com

Chemodiversity and Structural Variants of A-type Proanthocyanidins

The chemical diversity of A-type proanthocyanidins extends beyond the basic dimeric structure of Proanthocyanidin A1. This includes the formation of higher oligomers and the co-existence with their B-type counterparts.

A-type proanthocyanidins can exist as dimers, trimers, and even larger oligomers. researchgate.net Proanthocyanidin A1 is a dimer. The complexity of these molecules increases with the degree of polymerization. researchgate.net For instance, A-type procyanidin trimers have been identified in litchi pulp. researchgate.net The formation of these higher oligomers involves the sequential addition of flavan-3-ol (B1228485) units, with the potential for multiple A-type and B-type linkages within the same molecule.

A-type and B-type proanthocyanidins frequently co-occur in the same plant source. mdpi.comresearchgate.net The fundamental difference between them lies in their linkage. B-type proanthocyanidins are formed by a single C-C bond (typically C4-C8 or C4-C6) between flavan-3-ol units. wikipedia.orgnih.gov A-type proanthocyanidins possess an additional ether bond (C2-O-C7) between the same units, resulting in a more rigid structure. researchgate.netresearchgate.net

The ratio of A-type to B-type linkages can vary significantly among different plant sources. For example, peanut skins are rich in A-type procyanidins, whereas grape seeds are dominated by B-type structures. researchgate.net In cranberries, it has been shown that A-type bonds can represent a substantial portion of the total interflavanic bonds. researchgate.net It has also been demonstrated that B-type procyanidins can be converted to A-type procyanidins through radical oxidation, suggesting a potential biosynthetic relationship between the two. wikipedia.orgwikipedia.org

Table 3: Comparison of A-type and B-type Proanthocyanidins

| Feature | A-type Proanthocyanidins | B-type Proanthocyanidins | Reference(s) |

| Interflavan Linkage | Double bond (C-C and C-O-C ether linkage) | Single C-C bond | researchgate.netresearchgate.netnih.gov |

| Structural Rigidity | More rigid | More flexible | researchgate.net |

| Prominent Sources | Peanut skin, Cranberry, Cinnamon | Grape seed, Cocoa | mdpi.comresearchgate.net |

Quantitative Methodologies for Proanthocyanidin A1 in Natural Matrices

The quantitative analysis of Proanthocyanidin A1 in natural matrices is a complex analytical challenge. This complexity arises from its structure as an A-type proanthocyanidin, which often coexists with a wide array of other phenolic compounds, including B-type isomers and other flavan-3-ols. mdpi.comscienceopen.com Accurate quantification requires sophisticated methodologies that can effectively separate and specifically detect this particular compound within a complex mixture. The lack of commercially available pure analytical standards for many proanthocyanidin oligomers, including Proanthocyanidin A1, further complicates direct quantification. mdpi.com

The analytical process for quantifying Proanthocyanidin A1 typically involves two main stages: extraction from the plant matrix and subsequent analysis using chromatographic and spectrometric techniques.

Extraction of Proanthocyanidins

The preliminary step in quantification is the efficient extraction of proanthocyanidins from the plant material. nih.govresearchgate.net The choice of solvent is critical, with mixtures of aqueous acetone (B3395972) or methanol (B129727) being commonly used. researchgate.netprometheusprotocols.net For instance, a common method involves using 50% aqueous acetone. researchgate.net To improve extraction efficiency and prevent degradation, solvents are often acidified, and the process may be enhanced by techniques such as soaking the material overnight, which can significantly increase the yield of procyanidins. nih.govresearchgate.net

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for separating Proanthocyanidin A1 from other related compounds. scienceopen.com The choice of the chromatographic mode is crucial for achieving adequate resolution.

Normal-Phase (NP) HPLC : This method is particularly effective for separating proanthocyanidin oligomers based on their degree of polymerization (DP). nih.govresearchgate.net NP-HPLC can separate monomers, dimers, trimers, and higher oligomers into distinct groups. nih.gov It has been successfully used to separate both singly linked (B-type) and doubly linked (A-type) procyanidins in foods and beverages. nih.govacs.org

Reversed-Phase (RP) HPLC : RP-HPLC is widely used for the analysis of low-molecular-weight proanthocyanidins and their isomers. nih.govresearchgate.net It is often coupled with mass spectrometry for detailed structural analysis and quantification. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an emerging and effective technique for the separation of complex proanthocyanidin mixtures. mdpi.com A HILIC-QTOF-MS method has been successfully applied to characterize A-type and B-type proanthocyanidins from various plant sources, separating them by their degree of polymerization. mdpi.comnih.govresearchgate.net

Detection and Quantification Techniques

Following chromatographic separation, various detectors are employed for identification and quantification.

Mass Spectrometry (MS) : MS, particularly when coupled with HPLC or UHPLC (LC-MS), is the most powerful tool for the identification and quantification of specific proanthocyanidins like Proanthocyanidin A1. researchgate.netresearchgate.net Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. researchgate.net Tandem mass spectrometry (MS/MS) allows for the elucidation of fragmentation pathways, which is key to distinguishing between isomers. researchgate.net A-type procyanidins, such as Proanthocyanidin A1, exhibit characteristic fragmentation patterns, including a 4 u mass difference in the formation of quinone methides, which helps to differentiate them from their B-type counterparts. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of molecular formulas. researchgate.net

UV and Fluorescence Detection : UV detection, typically at a wavelength of 280 nm, is commonly used in HPLC for proanthocyanidins. nih.gov However, fluorescence detection (excitation at ~276 nm, emission at ~316 nm) offers greater sensitivity and selectivity, reducing interference from other compounds in the matrix. nih.govacs.org

Colorimetric Assays : Methods like the butanol-HCl (Porter's assay), vanillin-HCl, and 4-dimethylaminocinnamaldehyde (B146742) (DMACA) assays are used to estimate total proanthocyanidin content. mdpi.comscienceopen.comprometheusprotocols.netresearchgate.net These spectrophotometric methods are useful for screening but are not specific for individual compounds like Proanthocyanidin A1 and can be subject to interference from other flavonoids. mdpi.comresearchgate.net The DMACA assay is noted for being more sensitive and specific to flavan-3-ols compared to the vanillin (B372448) assay. researchgate.net

The following table provides a comparative overview of the primary analytical methodologies used for the quantification of proanthocyanidins.

| Methodology | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| NP-HPLC | Separation based on polarity and degree of polymerization. | Excellent for separating oligomers by size (DP). | Lower resolution for isomers; proanthocyanidins have low solubility in typical NP solvents. | nih.govmdpi.com |

| RP-HPLC | Separation based on hydrophobicity. | Good for separating low-molecular-weight oligomers and isomers. | Poor resolution for high-molecular-weight polymers. | nih.govresearchgate.net |

| HILIC | Separation of polar compounds on a polar stationary phase. | Good for separating complex mixtures of A- and B-type PACs by DP. | Fluorescence detector limits popularization. | mdpi.comresearchgate.net |

| LC-MS/MS | Combines chromatographic separation with mass-based detection and structural analysis. | High specificity and sensitivity; allows for structural confirmation and differentiation of isomers (A- vs. B-type). | Requires expensive equipment; quantification can be difficult without specific standards. | nih.govresearchgate.net |

| Colorimetric Assays (e.g., DMACA, Butanol-HCl) | Chemical reaction produces a colored product measured by spectrophotometry. | Rapid, simple, and inexpensive for estimating total proanthocyanidin content. | Lacks specificity for individual compounds; prone to interference. | mdpi.comresearchgate.net |

Quantitative Findings in Natural Matrices

A-type proanthocyanidins, including Proanthocyanidin A1, are found in a limited number of food sources, with cranberries and peanuts being notable examples. researchgate.net The quantification of these compounds is challenging, and data is often reported for total A-type dimers or trimers rather than for a specific isomer.

The table below presents examples of A-type proanthocyanidin content in select natural sources, as determined by advanced analytical methods.

| Natural Matrix | Compound Group | Concentration | Methodology | Reference |

|---|---|---|---|---|

| Cranberry (Whole) | A-type Dimers (e.g., Proanthocyanidin A2) | Qualitatively identified as a major procyanidin | Normal-Phase HPLC with Fluorescence and MS Detection | acs.org |

| Cranberry (Juice) | A-type Dimers | Present, but levels vary with processing | Normal-Phase HPLC with Fluorescence and MS Detection | acs.org |

| Peanut Skin | Proanthocyanidin A1 | Identified as a bioactive compound | ESI-HPLC/MS | researchgate.net |

| Sorghum Testa | A-type Procyanidins (DP 3-11) | A-type linkages found for every degree of polymerization | HILIC-QTOF-MS | mdpi.comnih.gov |

| Grape Seeds | A-type Procyanidins (DP 2-12) | A-type linkages found for every degree of polymerization | HILIC-QTOF-MS | mdpi.comnih.gov |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Proanthocyanidin A1

Extraction Techniques for Proanthocyanidin (B93508) A1 from Complex Matrices

The initial step in isolating Proanthocyanidin A1 involves its extraction from the raw plant material. The choice of extraction method and solvent system is critical to maximize yield while minimizing the co-extraction of interfering substances.

Optimization of Organic Solvent Extraction (e.g., Acetone-Water, Methanol)

Traditional solid-liquid extraction using organic solvents remains a widely used method for obtaining proanthocyanidins (B150500). The efficiency of this method is heavily dependent on the solvent composition, temperature, and extraction time.

Aqueous acetone (B3395972) solutions are particularly effective for extracting A-type proanthocyanidins. For instance, a 60% (v/v) aqueous acetone solution has been successfully used to prepare crude extracts rich in Proanthocyanidin A1 from peanut skins. nih.gov Similarly, a solvent mixture of acetone, water, and acetic acid (70:29.5:0.5, v/v/v) has been employed for the extraction of proanthocyanidins from Chinese quince. scielo.br

Aqueous ethanol (B145695) is another common solvent system. In the case of litchi pericarp, a significant source of A-type proanthocyanidins, extraction with 70% (v/v) aqueous ethanol at 50°C for 2 hours has proven effective for isolating procyanidins, including Proanthocyanidin A1. scielo.brresearchgate.net The optimization of solvent concentration is crucial; for example, in the microwave-assisted extraction of procyanidins from cocoa beans, a 73% methanol-water mixture was found to be optimal. mdpi.com

The table below summarizes typical conditions for organic solvent extraction of proanthocyanidins.

| Plant Source | Solvent System | Temperature (°C) | Extraction Time (h) | Reference |

| Peanut Skin | 60% Acetone (v/v) | Not Specified | Not Specified | nih.gov |

| Litchi Pericarp | 70% Ethanol (v/v) | 50 | 2 | scielo.brresearchgate.net |

| Chinese Quince | Acetone:Water:Acetic Acid (70:29.5:0.5, v/v/v) | Not Specified | 3 | scielo.br |

| Cocoa Beans (MAE) | 73% Methanol (B129727) | 67 | 0.93 | mdpi.com |

Modern Extraction Methods (e.g., Ultrasonic-Assisted Extraction, Microwave-Assisted Extraction, Enzymatic Extraction, Supercritical CO2 Extraction)

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, modern techniques are increasingly being employed.

Ultrasonic-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular components. Optimal conditions for UAE of proanthocyanidins from kiwi leaves were found to be a 40% ultrasound amplitude at 70°C for 15 minutes, using a 30 mL/g solvent-to-solid ratio. nih.gov The combination of UAE with deep eutectic solvents (DESs) has also shown promise for extracting anthocyanins, which are structurally related to proanthocyanidins. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, leading to rapid extraction. For cocoa procyanidins, optimal MAE conditions were determined to be an extraction time of 56 minutes at 67°C with 73% methanol. mdpi.comnih.gov MAE has been shown to yield higher amounts of certain procyanidins compared to conventional methods. nih.gov

Enzymatic Extraction involves the use of enzymes like cellulase, pectinase (B1165727), and tannase (B8822749) to break down plant cell wall components, thereby improving the release of proanthocyanidins. nih.govresearchgate.netnih.gov This method is often used as a pretreatment step before solvent extraction. For example, a combination of cellulase, xylanase, and pectinase was used to pretreat Chinese quince, resulting in a significantly higher yield of proanthocyanidins compared to conventional extraction alone. scielo.brscielo.br

Supercritical CO2 (SC-CO2) Extraction is a green technology that uses carbon dioxide in its supercritical state as the extraction solvent. Due to the nonpolar nature of CO2, a polar co-solvent, such as ethanol or an ethanol-water mixture, is typically required for the efficient extraction of polar compounds like proanthocyanidins. nih.govacs.org Optimal conditions for SC-CO2 extraction of polyphenols from black rosehip were found to be a pressure of 280 bar, a temperature of 60°C, and 25% ethanol as a co-solvent. nih.gov

The following table provides an overview of modern extraction techniques and their optimized parameters for proanthocyanidin extraction.

| Extraction Method | Plant Source | Key Parameters | Yield/Efficiency | Reference |

| Ultrasonic-Assisted Extraction (UAE) | Kiwi Leaves | 40% amplitude, 70°C, 15 min | Higher than conventional methods | nih.gov |

| Microwave-Assisted Extraction (MAE) | Cocoa Beans | 67°C, 56 min, 73% Methanol | Higher yield than conventional | mdpi.comnih.gov |

| Enzymatic Extraction | Chinese Quince | Cellulase, Xylanase, Pectinase pretreatment | 2.56 times higher yield | scielo.brscielo.br |

| Supercritical CO2 Extraction | Black Rosehip | 280 bar, 60°C, 25% Ethanol co-solvent | High phenolic content | nih.gov |

Chromatographic and Separation Strategies for Proanthocyanidin A1 Purification

Following extraction, a multi-step chromatographic process is typically required to isolate Proanthocyanidin A1 from the complex mixture of other proanthocyanidins, flavonoids, and plant metabolites.

Column Chromatography Techniques (e.g., Sephadex LH-20, Macroporous Resins, Toyopearl HW-40S)

Low-pressure column chromatography is a fundamental step in the purification of proanthocyanidins, often used for initial fractionation and removal of interfering substances.

Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that separates molecules based on a combination of size exclusion and partition chromatography. google.com It is widely used for the purification of polyphenols. For instance, a crude extract of peanut skin was fractionated on a Sephadex LH-20 column using ethanol as the eluent to yield fractions enriched in proanthocyanidins, including A-type dimers. mdpi.com

Macroporous Resins , such as Amberlite XAD series and AB-8 resin, are synthetic polymers with large surface areas and porous structures that adsorb organic molecules from aqueous solutions. nih.govgoogle.comresearchgate.netresearchgate.netunl.pt They are effective for the initial cleanup and concentration of proanthocyanidins from crude extracts. In the purification of proanthocyanidins from litchi pericarp, an AB-8 macroporous resin column was used as the first step to separate procyanidins from the crude aqueous solution. researchgate.netnih.gov

Toyopearl HW-40S is a hydrophilic vinyl polymer-based gel used for size-exclusion chromatography. nih.govresearchgate.netnih.govmdpi.com It is particularly useful for separating oligomeric proanthocyanidins based on their degree of polymerization. A combination of AB-8 macroporous resin chromatography followed by Toyopearl HW-40S column chromatography has been successfully applied to prepare A-type oligomeric procyanidins, including Proanthocyanidin A1, from litchi pericarp. nih.gov

| Stationary Phase | Application | Elution Solvents | Reference |

| Sephadex LH-20 | Fractionation of peanut skin extract | Ethanol | mdpi.com |

| Macroporous Resin (AB-8) | Initial purification of litchi pericarp extract | Water (wash), Ethanol (elution) | researchgate.netnih.gov |

| Toyopearl HW-40S | Separation of litchi pericarp procyanidin (B600670) oligomers | Not Specified | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC for Oligomer Separation

High-performance liquid chromatography is an indispensable tool for the final purification and analysis of proanthocyanidins. Preparative HPLC allows for the isolation of individual oligomers in sufficient quantities for structural elucidation and bioactivity testing. mdpi.com

The isolation of Proanthocyanidin A1 from peanut skin has been achieved through a multi-step preparative HPLC process. After initial fractionation, a sample was first purified on a Develosil ODS-UG-5 column with a methanol:water gradient. A specific fraction was then further purified on a Supersil Phenyl column with a methanol:water isocratic elution to yield pure Proanthocyanidin A1. researchgate.net

The following table details the preparative HPLC conditions used for the isolation of Proanthocyanidin A1 from peanut skin.

| HPLC System | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| Preparative HPLC | Develosil ODS-UG-5 (ϕ·10 × 250 mm) | Methanol:Water (18:100) | 3 | 280 | researchgate.net |

| Preparative HPLC | Supersil Phenyl (ϕ·10 × 200 mm) | Methanol:Water (20:100) | 3 | 280 | researchgate.net |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a chromatographic technique widely utilized for the sample preparation, purification, and concentration of analytes from complex mixtures, including the isolation of proanthocyanidins from plant extracts. nih.govsigmaaldrich.com The principle of SPE involves partitioning analytes between a liquid phase (the sample matrix) and a solid stationary phase (the sorbent). sigmaaldrich.com This method allows for the effective removal of interfering substances such as sugars and other matrix components, while concentrating the target compounds. nih.gov

The process typically involves four steps:

Conditioning: The sorbent bed within the SPE cartridge is treated with a solvent to activate the stationary phase.

Loading: The sample solution is passed through the cartridge, where the target analytes are retained on the sorbent.

Washing: Impurities and weakly bound compounds are removed by washing the cartridge with a specific solvent.

Elution: The retained analytes of interest, such as Proanthocyanidin A1, are recovered by passing a strong elution solvent through the cartridge. nih.gov

For the purification of proanthocyanidins, various sorbents can be employed, with the choice depending on the specific chemical properties of the target molecules. Common stationary phases include reversed-phase sorbents like C18 and normal-phase sorbents like diol. nih.gov However, studies have shown that the separation of procyanidins using individual C18 or diol cartridges can be challenging due to the structural diversity of these compounds even within the same molecular weight. nih.gov For instance, fractions obtained from a C18 cartridge often result in a "hump" of co-eluting oligomeric procyanidins rather than distinct separation. nih.gov Therefore, method development often involves screening various phase chemistries and solvent systems to achieve optimal retention and selectivity for the target proanthocyanidin. sigmaaldrich.com

High-Resolution Structural Elucidation of Proanthocyanidin A1

The definitive structural characterization of Proanthocyanidin A1 requires a combination of advanced spectroscopic techniques. nih.govresearchgate.net Due to the complexity arising from stereoisomerism and the nature of the interflavanoid bond, high-resolution methods are essential. pharmjournal.ru The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govpharmjournal.ru These methods provide complementary information: NMR is unparalleled for determining the precise three-dimensional structure and connectivity of the molecule, including the stereochemistry of the interflavanoid linkages, while high-resolution MS provides exact molecular weight and elemental composition, along with valuable fragmentation data that helps confirm the structure and sequence of the monomeric units. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like Proanthocyanidin A1. nih.gov It provides detailed information about the carbon skeleton, proton environments, and the connectivity between atoms, which is crucial for identifying the specific type and position of the interflavanoid linkages. nih.govnih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environments of the protons and carbons in the molecule. The ¹³C NMR spectrum, in particular, offers characteristic chemical shifts for the carbons involved in the A-type linkage. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for establishing the complex structure of Proanthocyanidin A1. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of connectivity. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity through the flavan-3-ol (B1228485) subunits. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing a map of one-bond ¹H-¹³C connections. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the interflavanoid linkage. It reveals long-range correlations (typically over two or three bonds) between protons and carbons. For Proanthocyanidin A1, which features an epicatechin-(2β→O→7, 4β→8)-catechin linkage, crucial HMBC correlations would be observed between protons on one unit and carbons on the adjacent unit, confirming the C4→C8 and C2→O7 bonds that define the A-type structure. nih.govpharmjournal.runih.gov

| Carbon Position | Chemical Shift (δ) ppm - Upper Unit (Epicatechin) | Chemical Shift (δ) ppm - Lower Unit (Catechin) |

|---|---|---|

| 2 | 100.3 | 82.9 |

| 3 | 66.9 | 68.4 |

| 4 | 29.5 | - |

| 4a | 102.7 | 106.9 |

| 5 | 156.4 | 155.1 |

| 6 | 97.5 | 96.8 |

| 7 | 152.1 | 157.4 |

| 8 | 106.6 | 100.1 |

| 8a | 155.6 | 157.8 |

| 1' | 132.2 | 132.3 |

| 2' | 115.2 | 116.1 |

| 3' | 145.9 | 146.1 |

| 4' | 145.8 | 146.0 |

| 5' | 116.0 | 115.3 |

| 6' | 119.3 | 120.0 |

Standard NMR analysis can sometimes be limited by signal overlap and the inability to resolve very small coupling constants. Advanced techniques like Quantum-Mechanics-Driven ¹H Iterative Full Spin Analysis (QM-HiFSA) provide a much higher level of precision. researchgate.net QM-HiFSA is a computational method that analyzes the complete 1D ¹H NMR spectrum, allowing for the extraction of highly accurate chemical shifts (δH precision of 0.1 ppb) and coupling constants (J precision of 10 mHz). researchgate.net This level of detail can distinguish previously unrecognized spectral features, such as higher-order J-couplings, which provide valuable information about the molecule's 3D structure and conformational preferences. researchgate.net For proanthocyanidins, QM-HiFSA can help identify the most chemically reactive sites on the molecule by detecting and quantifying subtle effects like H/D-exchange, which points to the C-6 and C-8 positions as the active sites involved in biosynthetic linkages and potentially in biological interactions. researchgate.net

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of Proanthocyanidin A1 with high accuracy. nih.govnsf.gov Furthermore, tandem mass spectrometry (MS/MS) provides diagnostic fragmentation patterns that help to confirm the identity and structural features of the molecule, such as the sequence of the flavan-3-ol units and the nature of the interflavanoid bond. researchgate.netnih.gov

The fragmentation of A-type proanthocyanidins follows several characteristic pathways:

Quinone Methide (QM) cleavage: This is a key fragmentation that breaks the interflavanoid bond, providing information about the constituent monomer units. For A-type dimers like Proanthocyanidin A1, QM cleavage results in a characteristic pair of fragment ions with a mass difference of 4 atomic mass units (e.g., m/z 285 and 289), which is a diagnostic indicator of the A-type linkage. nih.govnih.gov

Retro-Diels-Alder (RDA) fission: This fragmentation occurs on the C-ring of a flavan-3-ol unit and provides information about the hydroxylation pattern of the B-ring. researchgate.netnih.gov

Heterocyclic Ring Fission (HRF): This involves the cleavage of the heterocyclic C-ring, also yielding characteristic fragment ions. researchgate.netnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds like proanthocyanidins. researchgate.net It allows for the generation of intact pseudomolecular ions, typically [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, with minimal in-source fragmentation. researchgate.netnih.gov This enables the precise determination of the molecular weight of Proanthocyanidin A1 (nominal mass of 576 Da). researchgate.net

When coupled with tandem MS (ESI-MS/MS), specific precursor ions can be selected and fragmented via collision-induced dissociation (CID). The resulting product ion spectrum reveals the characteristic fragmentation patterns (QM, RDA, HRF) that confirm the A-type structure. nih.govnih.gov High-resolution mass analyzers, such as Time-of-Flight (ToF) or Orbitrap, coupled with ESI can provide highly accurate mass measurements, allowing for the confident determination of the elemental composition of both the parent molecule and its fragments. nih.govnsf.gov

| Fragmentation Pathway | Description | Resulting Ion (m/z) |

|---|---|---|

| [M-H]⁻ | Pseudomolecular Ion | 575 |

| Quinone Methide (QM) | Cleavage of the interflavanoid bond | 285 and 289 |

| Retro-Diels-Alder (RDA) | Fission of the C-ring of the terminal unit | 423 |

| Heterocyclic Ring Fission (HRF) | Loss of a phloroglucinol (B13840) unit from the C-ring | 449 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) MS/MS

Matrix-Assisted Laser Desorption/Ionization tandem Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF MS) is particularly advantageous for the analysis of proanthocyanidins due to its ability to generate predominantly singly-charged ions, which simplifies spectral interpretation. nih.gov This technique is well-suited for determining the degree of polymerization and the types of linkages within these complex molecules. nih.gov

In negative ion mode MALDI-MS/MS analysis of Proanthocyanidin A1, characteristic fragmentation pathways are observed. nih.gov A key diagnostic fragmentation for A-type dimers like Proanthocyanidin A1 is the formation of a single Retro-Diels-Alder (RDA) fragment ion at m/z 407. nih.gov Similar to UPLC-MS/MS, Quinone Methide (QM) cleavage also occurs, yielding a pair of ions with a 4 u mass difference, which is a distinctive feature of A-type procyanidins. nih.gov

The table below summarizes the significant fragment ions observed in the MALDI-TOF/TOF mass spectrum of deprotonated Proanthocyanidin A1.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragmentation Pathway |

| 575 | 449 | Heterocyclic Ring Fission (HRF) |

| 575 | 407 | Retro-Diels-Alder (RDA) Fission |

| 575 | 289 | Quinone Methide (QM) Cleavage |

| 575 | 285 | Quinone Methide (QM) Cleavage |

The clear and interpretable fragmentation patterns obtained from MALDI-MS/MS make it a valuable technique for the rapid characterization and structural confirmation of Proanthocyanidin A1. nih.govresearchgate.net

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers ultra-high resolution and mass accuracy, making it an exceptionally powerful tool for the analysis of complex mixtures containing proanthocyanidins. This technique allows for the determination of the exact elemental composition of individual molecular species within a sample.

When applied to proanthocyanidin analysis, FT-ICR-MS can distinguish between different oligomers and identify the presence of A-type and B-type linkages based on precise mass measurements. Research has shown that A-type linkages are more frequently observed in shorter proanthocyanidin oligomers. The high resolving power of FT-ICR-MS, often set to around 400,000, enables the separation of isotopic peaks and provides unambiguous identification of the compounds present.

UHPLC-Orbitrap Mass Spectrometry for Comprehensive Profiling

Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS) provides a comprehensive platform for the detailed profiling of proanthocyanidins in various extracts. nih.gov The high resolution and mass accuracy of the Orbitrap analyzer allow for the confident identification of compounds based on their elemental composition, which can be further confirmed by their fragmentation patterns. nih.govacs.org

In the analysis of complex samples, UHPLC-Orbitrap MS has been used to identify numerous proanthocyanidins, including A-type dimers like Procyanidin A2, which is structurally similar to Proanthocyanidin A1. nih.gov The untargeted analysis capabilities of this technique are enhanced by the additional information provided by UV spectra and collision-induced dissociation (CID) of the parent ions. nih.gov The mass range for analysis is typically set from m/z 100 or 150 up to 2000, with a resolution of at least 15,000, which is sufficient to resolve the complex mixtures of proanthocyanidins. acs.org

Chemical Synthesis and Derivatization Research of Proanthocyanidin A1 and Analogs

Non-Enzymatic Biomimetic Synthesis of Proanthocyanidin (B93508) Precursors

The synthesis of proanthocyanidins (B150500), including A-type structures, often begins with the creation of their fundamental building blocks, the flavan-3-ol (B1228485) units. mdpi.com Biomimetic approaches, which mimic natural processes, have been explored for the non-enzymatic synthesis of proanthocyanidin precursors. mdpi.comresearchgate.net A key precursor, leucocyanidin (B1674801), can be formed through the non-enzymatic reduction of (+)-dihydroquercetin using sodium borohydride (B1222165) (NaBH4). mdpi.comresearchgate.net This reaction yields two isomeric flavan-3,4-diols, which are unstable in acidic conditions but can react with (+)-catechin to form proanthocyanidin oligomers. mdpi.com The debate continues as to whether proanthocyanidin condensation in nature is primarily an enzymatic or non-enzymatic process. mdpi.comresearchgate.netnih.gov

The basic biosynthetic pathways for these precursors are well-known, though the exact polymerization mechanism remains a topic of investigation. nih.gov It is believed that both enzymatic and non-enzymatic condensation can occur between an electrophilic C-4 position (via a quinone methide intermediate) and the nucleophilic C-8 or C-6 position of another flavan-3-ol unit. nih.gov

Chemical Synthesis of A-type Proanthocyanidin Oligomers

The synthesis of A-type proanthocyanidins like Proanthocyanidin A1 is a more complex challenge compared to their B-type counterparts due to the presence of an additional ether linkage. researchgate.net

Early research explored the direct condensation of flavanols or their derivatives to form A-type linkages. mdpi.comresearchgate.net One proposed method involves the in vitro condensation between anthocyanins and flavan-3-ols like (+)-catechin or (-)-epicatechin (B1671481). mdpi.com This reaction can lead to the formation of colorless bicyclic anthocyanin-flavan-3-ol dimers that possess both the C4-C8 and the C2-O-C7 ether type interflavan bonds characteristic of A-type proanthocyanidins. mdpi.com

Further advancements in synthetic strategies have focused on creating the double linkage found in A-type proanthocyanidins. acs.org Many of these methods involve the reaction of a π-nucleophilic molecule with a molecule containing two electrophilic carbon atoms, such as a chalcone, flavylium (B80283) salt, or a flavanol derivative. researchgate.netacs.org

Achieving stereoselectivity is a critical aspect of synthesizing naturally occurring proanthocyanidins. A significant breakthrough was the first novel stereoselective synthesis of Proanthocyanidin A1 and A2. figshare.comacs.org This multi-step process involved:

The formation of a coupled product between an open-chain C-ring hydroxyethoxy analog of either (+)-catechin or (−)-epicatechin with a benzylated catechin (B1668976) or epicatechin in the presence of bentonite (B74815) clay K-10. figshare.com

The removal of benzyl (B1604629) protecting groups under mild catalytic hydrogenation conditions, which leads to the in-situ formation of the desired A-type compound as a mixture of diastereomers. figshare.com

The final separation of the diastereomers using silica (B1680970) gel column chromatography to yield the pure, naturally occurring Proanthocyanidin A1 and A2. figshare.com

This methodology not only confirmed the structures of Proanthocyanidin A1 and A2 through analytical comparison with the natural products but also enabled the synthesis of six additional diastereomers. acs.org

Enzymatic Synthesis of Proanthocyanidin A1 and its Congeners In Vitro

While chemical synthesis has made significant strides, researchers are also investigating enzymatic pathways for the formation of A-type proanthocyanidins. In plants, the conversion of B-type to A-type proanthocyanidins may be catalyzed by enzymes such as laccase. researchgate.net Studies on banana extracts suggest that polyphenol oxidase (PPO) can mediate the oxidation of B-type proanthocyanidins to form the A-type linkage. mdpi.com

In vitro enzymatic reactions have been used to synthesize proanthocyanidin precursors and oligomers. For example, leucocyanidin reductase (LAR) and anthocyanidin reductase (ANR) are key enzymes in the final steps of proanthocyanidin biosynthesis, producing the 2,3-trans-flavan-3-ols (like (+)-catechin) and 2,3-cis-flavan-3-ols (like (−)-epicatechin) that serve as building blocks. mdpi.com In vitro synthesis of procyanidin (B600670) B4 has been achieved by conjugating 4β-(S-cysteinyl)-catechin with (-)-epicatechin under neutral pH conditions. nih.gov

Chemical Modification and Derivatization Strategies for Structure-Activity Relationship Studies

To explore the relationship between the structure of proanthocyanidins and their biological activities, researchers have employed various chemical modification and derivatization strategies. mdpi.comacs.org These modifications aim to alter the properties of the tannin molecules, such as their charge and polarity, to understand how these changes affect their function. biorxiv.org

Methods for chemical derivatization include:

Functionalization with charged groups: Introducing positive charges through motifs like C3NMe3Cl-eq or potential negative charges with C3COOH-eq. biorxiv.org

Polymerization: Using reagents like polyethylene (B3416737) glycols (PEG) to polymerize the tannin molecules. biorxiv.org

Functionalization in aqueous media: Dispersing tannins in water and adding a base like sodium hydroxide (B78521) before reacting with modifying agents. acs.org

Peptide conjugation: Attaching oligopeptides to the tannin structure using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acs.org

These modifications are crucial for developing novel functional materials and for understanding the specific structural features that govern the biological effects of proanthocyanidins. acs.org

Conversion of B-type Procyanidins to A-type Proanthocyanidins by Chemical Oxidation

A key synthetic route to A-type proanthocyanidins involves the oxidative conversion of their more abundant B-type precursors. wikipedia.orgwikipedia.orgmdpi.com This transformation can be achieved through radical oxidation. researchgate.netwikipedia.orgwikipedia.org

A widely used method employs 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals under neutral conditions to convert procyanidin B1 and B2 into procyanidin A1 and A2, respectively. mdpi.comresearchgate.netwikipedia.org This reaction provides evidence for the abstraction of a hydrogen atom at the C-2 position of the upper flavanol unit during the oxidation process. researchgate.net The mechanism is thought to involve the formation of a quinone methide intermediate, which then undergoes an intramolecular 1,6-Michael addition to form the characteristic A-type double linkage. mdpi.comnih.gov This conversion has been reported for dimers, as well as for producing trimeric and tetrameric A-type proanthocyanidins from their B-type precursors, which is valuable for expanding structure-activity relationship knowledge. nih.gov

The efficiency of this conversion can be influenced by reaction conditions such as temperature. For instance, the reaction is often conducted at around 37 °C to facilitate the conversion while avoiding undesirable side reactions like epimerization. nih.gov

Table of Research Findings on Proanthocyanidin A1 Synthesis and Derivatization

| Research Area | Key Method/Finding | Reactants/Reagents | Products | Significance |

|---|---|---|---|---|

| Non-Enzymatic Biomimetic Synthesis | Reduction of dihydroquercetin. mdpi.com | (+)-dihydroquercetin, Sodium borohydride (NaBH4) | Isomeric flavan-3,4-diols (leucocyanidin precursors) | Provides a non-enzymatic route to essential proanthocyanidin precursors. mdpi.com |

| Direct Condensation | Condensation of anthocyanins and flavan-3-ols. mdpi.com | Anthocyanin, (+)-catechin or (-)-epicatechin | Bicyclic anthocyanin-flavan-3-ol dimers with A-type linkages | Demonstrates a potential pathway for forming the dual linkage of A-type proanthocyanidins. mdpi.com |

| Stereoselective Synthesis | Multi-step synthesis involving coupling, deprotection, and separation. figshare.com | Hydroxyethoxy flavanol analogs, benzylated flavanols, bentonite clay K-10 | Proanthocyanidin A1, Proanthocyanidin A2, and other diastereomers | First stereoselective synthesis of naturally occurring Proanthocyanidin A1 and A2. figshare.comacs.org |

| Enzymatic Synthesis (In Vitro) | PPO-mediated oxidation. mdpi.com | B-type proanthocyanidins, Polyphenol oxidase (PPO) | A-type proanthocyanidins | Suggests a potential enzymatic mechanism for the formation of A-type linkages in nature. mdpi.com |

| Chemical Derivatization | Modification with charged groups, polymers, and peptides. acs.orgbiorxiv.org | Tannins, epoxides, PEG, EDC, oligopeptides | Functionalized tannins with altered properties | Enables structure-activity relationship studies and the development of new materials. mdpi.comacs.org |

| Oxidative Conversion | Radical oxidation of B-type procyanidins. researchgate.netwikipedia.orgnih.gov | Procyanidin B1, 1,1-diphenyl-2-picrylhydrazyl (DPPH) | Proanthocyanidin A1 | Provides a direct chemical method to convert abundant B-type procyanidins into A-type structures. wikipedia.orgwikipedia.org |

Molecular and Cellular Mechanisms of Action of Proanthocyanidin A1 in Vitro and Animal Model Studies

Cellular and Subcellular Target Identification and Ligand Binding Studies

Proanthocyanidin (B93508) A1's ability to directly bind to and interact with proteins is a cornerstone of its mechanism of action. These interactions can alter the function of enzymes and other proteins, initiating a cascade of cellular responses.

Studies have shown that proanthocyanidins (B150500), including A-type dimers like Proanthocyanidin A1, can interact with various proteins, such as whey proteins and digestive enzymes. rsc.orgnih.gov The binding of Proanthocyanidin A1 to the primary components of whey protein, β-Lactoglobulin (β-LG) and α-lactalbumin (α-LA), has been characterized using spectroscopic and molecular docking techniques. nih.govnih.gov

This interaction is spontaneous and primarily driven by hydrophobic forces, hydrogen bonds, and van der Waals forces. nih.govnih.gov Notably, Proanthocyanidin A1 exhibits a strong affinity for both β-LG and α-LA. nih.govresearchgate.net This binding can lead to conformational changes in the secondary structure of the whey proteins. nih.govnih.gov Such interactions are significant as they can enhance the stability of Proanthocyanidin A1, for instance, by increasing its recovery rate during in vitro digestion and improving its retention during storage. nih.govnih.gov The interaction with digestive enzymes like lipases is often inhibitory, a mechanism thought to contribute to its effects on lipid metabolism. nih.gov The formation of these protein-proanthocyanidin complexes is considered a key part of their biological activity. nih.gov

Table 1: Binding Affinity of Proanthocyanidin A1 for Whey Proteins

| Interacting Protein | Binding Affinity Constant (Ka) at 297 K |

|---|---|

| β-Lactoglobulin (β-LG) | 2.951 (±0.447) × 10⁴ L∙mol⁻¹ researchgate.net |

| α-Lactalbumin (α-LA) | 1.472 (±0.236) × 10⁵ L∙mol⁻¹ researchgate.net |

Proanthocyanidin A1 is part of a class of compounds known to modulate the activity of key digestive enzymes. nih.gov Proanthocyanidins in general have been shown to inhibit pancreatic α-amylase and phospholipase A2 in a dose-dependent manner. nih.govannualreviews.org This inhibitory action is linked to the formation of enzyme-proanthocyanidin aggregates. mdpi.com For enzymes like pancreatic lipase (B570770) and phospholipase A2, the inhibition is believed to occur through non-competitive mechanisms. mdpi.com While much of the research has focused on proanthocyanidin extracts or mixtures of oligomers, the principle of enzyme inhibition is a recognized mechanism for this class of compounds. nih.govannualreviews.orguacj.mx It is suggested that proanthocyanidins may reduce the absorption of cholesterol and bile acids, in part, by degrading cholesterol micelles. nih.gov

Intracellular Signaling Pathway Modulation by Proanthocyanidin A1

Beyond direct protein binding, Proanthocyanidin A1 influences cellular function by modulating critical intracellular signaling pathways. These pathways are integral to processes such as cell proliferation, differentiation, inflammation, and survival.

A significant mechanism of action for Proanthocyanidin A1 is its ability to promote the differentiation of megakaryocytes, the precursor cells to platelets. nih.govnih.govresearchgate.net This effect is mediated through the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. nih.govnih.govmdpi.com

Research has demonstrated that Proanthocyanidin A1 directly binds to JAK2, leading to its activation. nih.govresearchgate.netx-mol.com This activation, in turn, promotes the proliferation and differentiation of megakaryocytic cells. nih.govnih.gov In vivo studies using animal models of chemotherapy-induced thrombocytopenia have shown that administration of Proanthocyanidin A1 can improve platelet counts, an effect that is nullified by a JAK2 inhibitor, confirming the pathway's role. nih.govresearchgate.netx-mol.com

Table 2: Proanthocyanidin A1 Activity on the JAK2/STAT3 Pathway

| Target/Process | Measurement | Value |

|---|---|---|

| Megakaryoblast Proliferation (DAMI cells) | EC₅₀ | 8.58 μM nih.govcaymanchem.com |

| JAK2 Binding | KD | 2.06 μM nih.govx-mol.com |

| JAK2 Activation | EC₅₀ | 0.66 μM nih.govx-mol.com |

Proanthocyanidin A1 has been shown to modulate inflammatory responses through its influence on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. spandidos-publications.comspandidos-publications.com Specifically, Proanthocyanidin A1 can alleviate the inflammatory response induced by lipopolysaccharide (LPS) in macrophage cell lines. spandidos-publications.com

This anti-inflammatory effect is achieved by inhibiting the activation of NF-κB and the phosphorylation of MAPK pathway components, including p38 and extracellular signal-regulated kinase (ERK). spandidos-publications.comjmb.or.kr The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, and its inhibition by proanthocyanidins leads to a decrease in the production of inflammatory mediators. spandidos-publications.comspandidos-publications.comjmb.or.kr Similarly, the MAPK pathway is involved in transmitting signals that regulate inflammation, and its suppression by proanthocyanidins contributes to their anti-inflammatory profile. spandidos-publications.complos.org

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, crucial for cell survival, proliferation, and metabolism, is another target of proanthocyanidins. nih.govresearchgate.netmdpi.com While direct studies on Proanthocyanidin A1 are limited in this specific context, research on proanthocyanidin mixtures and other oligomers indicates that they can inhibit the PI3K/Akt pathway. nih.govresearchgate.net

This inhibition can lead to the downstream downregulation of proteins involved in cell survival. nih.gov For instance, inhibition of the PI3K/Akt pathway has been linked to the induction of apoptosis in cancer cell lines. nih.gov The pathway's modulation can also influence neuroinflammation, where its activity can determine the phenotype of glial cells, shifting them towards either neuroprotective or neurotoxic states. scientificarchives.com Given that the PI3K/Akt pathway is a known target for polyphenols, it represents a probable mechanism through which Proanthocyanidin A1 may exert some of its biological effects, although more specific research is needed. nih.govresearchgate.net

Impact on Ca2+ Influx and Protein Kinase C (PKC) Activation

Proanthocyanidin A1 has been shown to influence intracellular signaling pathways involving calcium (Ca2+) influx and Protein Kinase C (PKC) activation, particularly in the context of allergic reactions. In studies using rat basophilic leukemia (RBL-2H3) cells, a common model for studying mast cell degranulation, Proanthocyanidin A1 demonstrated inhibitory effects on degranulation processes. researchgate.netnih.gov

The degranulation of mast cells, a key event in allergic responses, is triggered by a cascade of intracellular events, including the activation of PKC and the release of Ca2+ from internal stores. researchgate.net Research indicates that Proanthocyanidin A1 inhibits degranulation that is induced by phorbol-12-myristate-13-acetate (PMA), a PKC activator, and 2,5,-di(tert-butyl)-1,4-hydroquinone (DTBHQ), which causes Ca2+ influx from intracellular stores. researchgate.netnih.gov These findings suggest that Proanthocyanidin A1's mechanism of action is downstream of PKC activation and Ca2+ mobilization. researchgate.netmedchemexpress.commedchemexpress.comtargetmol.combiocrick.comphytopurify.comchemfaces.com

Specifically, Proanthocyanidin A1 was found to inhibit antigen-stimulated degranulation with an IC₅₀ of 20.3 µM. researchgate.netnih.gov Its inhibitory effect on PMA and DTBHQ-induced degranulation further supports its role in modulating these critical signaling pathways. researchgate.netnih.gov

Mechanistic Insights into Cellular Processes and Functional Outcomes (In Vitro and Animal Models)

Proanthocyanidin A1 exhibits a range of effects on cellular processes, as demonstrated in various in vitro and animal models. These effects contribute to its antioxidative, anti-proliferative, antiallergic, and anti-viral properties.

Antioxidative Stress Mechanisms (e.g., Reactive Oxygen Species Reduction, Superoxide (B77818) Dismutase Activity)

Proanthocyanidins, as a class of compounds, are recognized for their potent antioxidant activities, which are stronger than those of Vitamin C and Vitamin E. nih.gov They can mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. spandidos-publications.commdpi.com This is achieved in part by activating the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com The activation of Nrf2 leads to its translocation to the nucleus, where it binds to the antioxidant response element (ARE) and stimulates the transcription of various antioxidant enzymes, including superoxide dismutase (SOD). nih.govfrontiersin.org

Studies have shown that oligomeric proanthocyanidins can significantly increase the activities of superoxide dismutase, catalase, and glutathione, while reducing the levels of reactive oxygen species and malondialdehyde. spandidos-publications.com This enhancement of the body's antioxidant defenses helps to protect cells from damage induced by oxidative stress. nih.govspandidos-publications.com

Autophagy Induction and Regulation

Proanthocyanidin A1 has been demonstrated to induce and regulate autophagy, a cellular process for degrading and recycling cellular components. mdpi.com This has been observed in the context of alleviating ulcerative colitis and in cellular models of aging. nih.govmdpi.comresearchgate.net

In a study on DSS-induced ulcerative colitis, Proanthocyanidin A1 was shown to regulate autophagy through the AMPK/mTOR/p70S6K signaling pathway. nih.govresearchgate.net In PC12 cells, Proanthocyanidin A1 induced autophagy, as evidenced by the increased presence of autophagic vesicles. mdpi.com The mechanism involves the modulation of key autophagy-related proteins. For instance, proanthocyanidins have been found to inhibit the phosphorylation of proteins in the PI3K/AKT/mTOR signaling pathway, which is a negative regulator of autophagy initiation. nih.gov

Anti-Proliferative and Anti-Invasive Mechanisms (e.g., modulation of miR-106b, CDKN1A, p21 expression)

Proanthocyanidins have demonstrated anti-proliferative and anti-invasive effects in cancer cell models, such as non-small cell lung cancer (NSCLC). encyclopedia.pubnih.gov These effects are mediated through the modulation of specific microRNAs and cell cycle regulatory proteins.

Research has shown that proanthocyanidins can downregulate the expression of miR-106b, an oncomir, and subsequently upregulate the expression of its downstream target, cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. encyclopedia.pubnih.govresearchgate.netmdpi.comnih.gov The protein p21 is a potent inhibitor of the cell cycle. researchgate.net By increasing the expression of CDKN1A mRNA and p21 protein, proanthocyanidins can inhibit cell proliferation and invasion. encyclopedia.pubnih.govresearchgate.netmdpi.comnih.gov Transfection with a miR-106b mimic has been shown to abrogate the anti-proliferative and anti-invasive properties of grape seed procyanidin (B600670) extract, confirming the role of this pathway. mdpi.comnih.gov

Antiallergic Mechanisms (e.g., inhibition of degranulation)

Proanthocyanidin A1 exhibits antiallergic effects primarily through the inhibition of mast cell degranulation. researchgate.netnih.govmedchemexpress.commedchemexpress.comtargetmol.combiocrick.comphytopurify.comchemfaces.com Mast cell degranulation is a critical step in the allergic inflammatory cascade, releasing histamine (B1213489) and other inflammatory mediators. mdpi.com

Studies on rat basophilic leukemia (RBL-2H3) cells have shown that Proanthocyanidin A1, isolated from peanut skin, inhibits degranulation induced by antigen stimulation. researchgate.netnih.gov The IC₅₀ for this inhibition was found to be 20.3 µM. researchgate.netnih.gov The mechanism involves interfering with signal transduction pathways that lead to secretion, specifically downstream of protein kinase C (PKC) activation and intracellular calcium influx. researchgate.netnih.govmedchemexpress.commedchemexpress.comtargetmol.combiocrick.comphytopurify.comchemfaces.com This suggests that Proanthocyanidin A1 can stabilize mast cells and prevent the release of allergic mediators. koreamed.org

Anti-Viral Mechanisms (e.g., HSV-2 attachment and penetration inhibition)

Proanthocyanidin A1 has demonstrated in vitro anti-viral activity against Herpes Simplex Virus Type 2 (HSV-2). dss.go.thresearchgate.net Its mechanism of action involves inhibiting the early stages of viral infection, specifically viral attachment and penetration into host cells. dss.go.thresearchgate.netmdpi.comresearchgate.netnih.gov

In a study investigating its effects on HSV-2, Proanthocyanidin A1 was found to significantly inhibit viral attachment to Vero cells in a dose-dependent manner. dss.go.th It also hindered the penetration of the virus into the cells. dss.go.th The compound did not, however, inactivate the virus directly. dss.go.th The IC₅₀ value for the plaque reduction assay was 41.9 ± 2.0 µM. dss.go.th These findings indicate that Proanthocyanidin A1 can suppress HSV-2 infection by blocking the initial steps of the viral life cycle. dss.go.th

Interactive Data Tables

Table 1: Inhibitory Effects of Proanthocyanidin A1 on Mast Cell Degranulation

| Inducer | Cell Line | Parameter Measured | IC₅₀ (µM) | Reference |

| Antigen | RBL-2H3 | Degranulation | 20.3 | researchgate.netnih.gov |

| PMA | RBL-2H3 | Degranulation | Inhibited | researchgate.netnih.gov |

| DTBHQ | RBL-2H3 | Degranulation | Inhibited | researchgate.netnih.gov |

Table 2: Anti-Viral Activity of Proanthocyanidin A1 against HSV-2

| Assay | Parameter Measured | IC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Plaque Reduction | Viral Inhibition | 41.9 ± 2.0 | 282.1 ± 27.5 | dss.go.th |

| XTT | Viral Inhibition | 73.3 ± 14.5 | 282.1 ± 27.5 | dss.go.th |

Inhibition of Lipoprotein Oxidation (e.g., LDL oxidation)

Proanthocyanidin A1, as a member of the proanthocyanidin class of flavonoids, contributes to the inhibition of low-density lipoprotein (LDL) oxidation, a key event in the pathogenesis of atherosclerosis. In vitro studies have demonstrated that proanthocyanidins can effectively protect LDL particles from oxidative modification induced by various chemical agents. tandfonline.comtandfonline.com The antioxidant capacity of proanthocyanidins in this context is often linked to their chemical structure, particularly the presence of catechol groups on the B-ring, which can donate hydrogen atoms to neutralize free radicals. tandfonline.commdpi.com

Research using isolated LDL particles has shown that proanthocyanidin-rich extracts, as well as individual procyanidins, can inhibit chemically induced LDL oxidation. tandfonline.comtandfonline.com For instance, studies on cranberry extracts, which contain A-type proanthocyanidins, have demonstrated their efficacy in delaying LDL oxidation. tandfonline.com The mechanism behind this inhibition involves the interaction of proanthocyanidins with the LDL particle, shielding it from oxidative damage. tandfonline.com Some evidence suggests that higher molecular weight proanthocyanidin polymers may have a greater affinity for LDL particles. tandfonline.comtandfonline.com

In cellular models, such as endothelial cell-mediated LDL oxidation, the antioxidant effects of proanthocyanidins have also been observed. tandfonline.comtandfonline.com These studies provide a more biologically relevant context, suggesting that proanthocyanidins can protect against the type of LDL oxidation that occurs in the arterial wall. researchgate.net Furthermore, proanthocyanidins have been shown to inhibit enzymes like 15-lipoxygenase-1, which is involved in the enzymatic oxidation of LDL to an atherogenic form. tandfonline.com

| Study Type | Model System | Key Findings | References |

|---|---|---|---|

| In Vitro | Isolated LDL particles (chemically induced oxidation) | Proanthocyanidin-rich extracts and isolated procyanidins inhibit LDL oxidation. | tandfonline.comtandfonline.com |

| In Vitro | Isolated LDL particles (copper-catalyzed) | Fractions from cranberries rich in A-type proanthocyanidins delay LDL oxidation. | tandfonline.com |

| In Vitro | Endothelial cell-mediated LDL oxidation | Monomers and dimers were most effective as antioxidants in this system. | tandfonline.comtandfonline.com |

| In Vitro | Enzymatic Assay (15-lipoxygenase-1) | Isolated cocoa-proanthocyanidins inhibit the enzyme, preventing atherogenic LDL formation. | tandfonline.com |

Structure-Activity Relationship (SAR) Studies for Proanthocyanidin A1 and its Oligomers

The biological activities of Proanthocyanidin A1 and other proanthocyanidins are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features, such as the degree of polymerization, the type of interflavan linkage, and stereochemistry, influence their molecular interactions and biological effects. nih.govresearchgate.netulisboa.pt

Impact of Degree of Polymerization on Molecular Interactions and Biological Activities

The degree of polymerization (DP), which refers to the number of monomeric flavan-3-ol (B1228485) units in a proanthocyanidin oligomer or polymer, significantly influences its biological properties, including its antioxidant capacity and interaction with biological molecules. tandfonline.commdpi.com

In the context of LDL oxidation, some in vitro studies using chemically induced oxidation systems have suggested that the antioxidant activity is proportional to the degree of polymerization. tandfonline.comtandfonline.com This implies that larger oligomers and polymers may offer greater protection against LDL oxidation. It has been proposed that higher polymers (DP 5–9) exhibit a greater affinity for LDL particles compared to smaller oligomers. tandfonline.comtandfonline.com However, other studies have indicated that when antioxidant capacity is expressed on a monomer equivalent basis, the inhibitory activity of various polymers is similar, suggesting that the number of available catechol groups is a primary determinant. tandfonline.com

Conversely, in cellular systems that may better mimic in vivo conditions, a preference for monomers and dimers as antioxidants has been observed. tandfonline.comtandfonline.com This is particularly relevant given that the bioavailability of proanthocyanidins is generally inversely related to their degree of polymerization, with monomers and dimers being more readily absorbed. tandfonline.comtandfonline.com Oligomeric proanthocyanidins are considered more effective in scavenging free radicals and superoxide anions. mdpi.com

| Degree of Polymerization (DP) | Impact on LDL Oxidation (In Vitro, Chemical) | Impact on LDL Oxidation (Cellular Models) | General Antioxidant Activity | References |

|---|---|---|---|---|

| Monomers & Dimers | Effective inhibitors. | More effective than higher polymers. | Readily absorbed and active in vivo. | tandfonline.comtandfonline.com |

| Oligomers (DP 3-9) | Antioxidation activity may be proportional to DP. Higher affinity for LDL particles. | Less effective than monomers and dimers. | Effective free radical scavengers. | tandfonline.comtandfonline.commdpi.com |

| Polymers (DP >10) | May have high antioxidant capacity due to numerous hydroxyl groups. | Limited cellular uptake and activity. | Protective effect against oxidative damage in certain models. | mdpi.com |

Influence of Linkage Type (A-type vs. B-type) and Stereochemistry on Mechanisms

The structural complexity of proanthocyanidins is further enhanced by the type of linkage between the flavan-3-ol units and their stereochemistry, both of which have a profound impact on their biological activity. nih.govresearchgate.netmdpi.com

Proanthocyanidins are characterized by either B-type linkages, which are single carbon-carbon bonds (typically C4→C8 or C4→C6), or the less common A-type linkages, which involve an additional ether bond (C2→O→7) alongside a C4→C8 bond. tandfonline.comwikipedia.org Proanthocyanidin A1 is defined by this characteristic A-type linkage. wikipedia.org This additional bond in A-type proanthocyanidins confers greater structural rigidity and stability compared to their B-type counterparts. nih.govresearchgate.net This structural difference can influence how these molecules interact with biological targets. For instance, A-type proanthocyanidins have shown distinct bioactivities, such as in the context of anti-adhesion effects against certain bacteria, where they appear to be more potent than B-type proanthocyanidins. wikipedia.org Some research also suggests that A-type procyanidins may have superior antidiabetic activity compared to B-type. mdpi.com

| Structural Feature | Description | Impact on Biological Activity | References |

|---|---|---|---|

| A-type Linkage (e.g., in Proanthocyanidin A1) | Involves a C4→C8 bond and a C2→O→7 ether bond. | Confers greater structural rigidity and stability. May lead to enhanced or different biological activities compared to B-type. | nih.govresearchgate.netwikipedia.org |

| B-type Linkage | Single C4→C8 or C4→C6 carbon-carbon bond. | More common and flexible structure. | tandfonline.comwikipedia.org |

| Stereochemistry | 3D arrangement of atoms, including configuration at chiral centers (C2, C3, C4). | Affects molecular shape, antioxidant capacity, and interaction with biological targets. Isomers can have different activities. | mdpi.comnih.govscielo.br |

Future Directions and Research Challenges in Proanthocyanidin A1 Studies

Advancements in High-Throughput Analytical and Structural Characterization